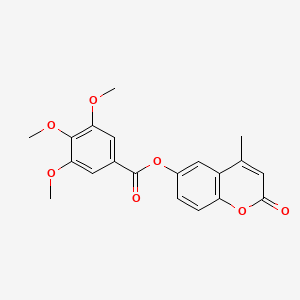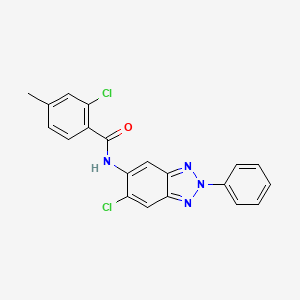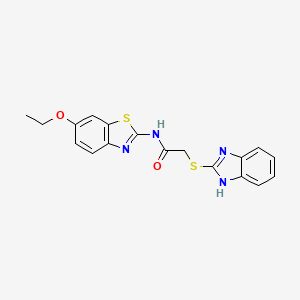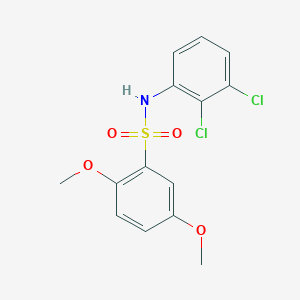![molecular formula C27H24FN3O2 B3618700 [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3618700.png)
[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
概要
説明
[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a methoxyphenyl group, and a quinoline moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The general synthetic route includes:
Preparation of 2-fluorophenylpiperazine: This step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Synthesis of 2-(4-methoxyphenyl)-4-quinoline: This is achieved through a series of reactions starting from 4-methoxyaniline and involving cyclization to form the quinoline ring.
Coupling Reaction: The final step involves coupling the 2-fluorophenylpiperazine with 2-(4-methoxyphenyl)-4-quinoline using a suitable coupling agent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to changes in neurotransmitter levels, which may have therapeutic effects in conditions like depression and anxiety.
類似化合物との比較
Similar Compounds
- [4-(2-CHLOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
- [4-(2-BROMOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
- [4-(2-IODOPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE
Uniqueness
The uniqueness of [4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE lies in the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its chloro, bromo, and iodo analogs.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)25-18-22(21-6-2-4-8-24(21)29-25)27(32)31-16-14-30(15-17-31)26-9-5-3-7-23(26)28/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVIFZFEPCRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



METHANONE](/img/structure/B3618619.png)
![N-[4-(4-NITROPHENYL)-13-THIAZOL-2-YL]-4-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3618629.png)
![[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B3618630.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,6-pyridinedicarboxamide](/img/structure/B3618633.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3618654.png)

![4-{[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B3618668.png)
![dimethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618673.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)
![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3618687.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)
